3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride 3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1951441-79-4
VCID: VC13574603
InChI: InChI=1S/C9H11F3N2.ClH/c10-9(11,12)8-4-7(2-1-3-13)5-14-6-8;/h4-6H,1-3,13H2;1H
SMILES: C1=C(C=NC=C1C(F)(F)F)CCCN.Cl
Molecular Formula: C9H12ClF3N2
Molecular Weight: 240.65 g/mol

3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride

CAS No.: 1951441-79-4

Cat. No.: VC13574603

Molecular Formula: C9H12ClF3N2

Molecular Weight: 240.65 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride - 1951441-79-4

Specification

CAS No. 1951441-79-4
Molecular Formula C9H12ClF3N2
Molecular Weight 240.65 g/mol
IUPAC Name 3-[5-(trifluoromethyl)pyridin-3-yl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H11F3N2.ClH/c10-9(11,12)8-4-7(2-1-3-13)5-14-6-8;/h4-6H,1-3,13H2;1H
Standard InChI Key FQXUDPACLCERLF-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1C(F)(F)F)CCCN.Cl
Canonical SMILES C1=C(C=NC=C1C(F)(F)F)CCCN.Cl

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 3-(5-(Trifluoromethyl)pyridin-3-yl)propan-1-amine hydrochloride involves multi-step reactions, typically starting from substituted pyridine precursors. A representative pathway includes:

  • Nucleophilic Substitution:
    Reaction of 5-(trifluoromethyl)pyridin-3-amine with 3-chloropropan-1-amine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

    C5H3F3N2+C3H8ClNK2CO3,DMFC9H11F3N2+HCl\text{C}_5\text{H}_3\text{F}_3\text{N}_2 + \text{C}_3\text{H}_8\text{ClN} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_9\text{H}_{11}\text{F}_3\text{N}_2 + \text{HCl}
  • Salt Formation:
    Treatment of the free base with hydrochloric acid in ethanol or diethyl ether yields the hydrochloride salt .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Chemistry: Enhances reaction control and reduces byproducts.

  • Catalytic Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) coupled with ligands like XantPhos improve coupling reactions .

  • Purification: Silica gel chromatography or preparative HPLC ensures >95% purity .

Physicochemical Properties

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, ethanol, DMSO
Melting PointNot reported (estimated 180–200°C)
StabilityStable under inert atmospheres
pKa (Amine)~9.5 (predicted)

The trifluoromethyl group contributes to logP ≈ 2.1 (calculated), indicating moderate lipophilicity ideal for blood-brain barrier penetration .

Biological Activity and Pharmacological Relevance

Enzyme Inhibition

The compound’s structure aligns with known glycogen synthase kinase-3β (GSK-3β) inhibitors. The -CF₃ group engages hydrophobic pockets in enzyme active sites, while the amine forms hydrogen bonds with catalytic residues . Comparative studies show:

CompoundIC₅₀ (GSK-3β)
Target Compound8.4 nM*
Lead Analog (No -CF₃)230 nM*
*Predicted based on structural analogs .

Antagonistic Activity

Docking studies using homology models (e.g., hTRPV1) suggest the pyridine core and -CF₃ group occupy hydrophobic regions near Leu547/Thr550, mimicking potent TRPV1 antagonists .

Applications in Medicinal Chemistry

Drug Development

  • Kinase Inhibitors: Serves as a scaffold for GSK-3β and CDK inhibitors.

  • Antihistamines: Structural similarity to Chlorpheniramine derivatives supports H₁ receptor targeting.

  • Antiprotozoal Agents: -CF₃ enhances potency against Trypanosoma brucei (IC₅₀: 0.5 μM) .

Synthetic Intermediates

Used in the synthesis of:

  • Heterocyclic carboxamides (e.g., OCM-33 analogs).

  • Imidazo[1,2-a]pyridines via Pd-catalyzed cross-coupling .

Future Perspectives and Research Directions

  • SAR Studies: Optimize the propan-1-amine chain length for enhanced target affinity.

  • Formulation Development: Explore nanoemulsions for improved bioavailability.

  • Therapeutic Expansion: Investigate applications in neurodegenerative diseases (e.g., Alzheimer’s) via GSK-3β modulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator